molecular formula C20H17ClN4O3 B2840672 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034377-19-8

3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2840672
CAS No.: 2034377-19-8
M. Wt: 396.83
InChI Key: AXMZMVMLYBZVDQ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, a pyrazole ring, and an isoxazole ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Synthesis of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester.

    Coupling reactions: The final step involves coupling the various intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions may target the carbonyl group in the isoxazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a furanone derivative, while reduction of the carbonyl group in the isoxazole ring may yield an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is not well understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13-18(19(24-28-13)16-4-2-3-5-17(16)21)20(26)22-7-8-25-11-15(10-23-25)14-6-9-27-12-14/h2-6,9-12H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMZMVMLYBZVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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